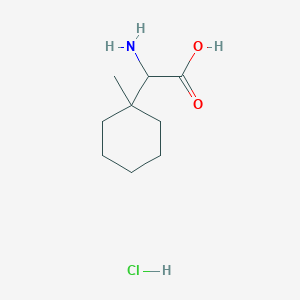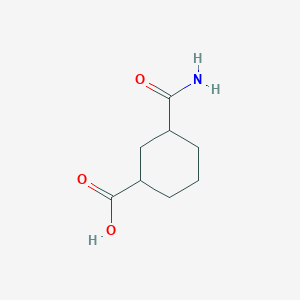![molecular formula C9H11NO2S B3110466 4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide CAS No. 1799977-65-3](/img/structure/B3110466.png)
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide
概要
説明
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by a fused benzene and thiadiazine ring system, with a sulfonamide group at the 1,1-dioxide position. The presence of a methyl group at the 4-position of the dihydrothiadiazine ring further distinguishes this compound. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
作用機序
Target of Action
The compound 4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide has been reported to interact with several targets. It has been found to act as a positive allosteric modulator of the AMPA receptors . It also exhibits inhibitory activity against PI3Kδ . These targets play crucial roles in various biological processes, including neurotransmission and cell signaling.
Mode of Action
The compound interacts with its targets in a specific manner. As a positive allosteric modulator of the AMPA receptors, it enhances the activity of these receptors . As a PI3Kδ inhibitor, it binds to the PI3Kδ enzyme, reducing its activity .
Biochemical Pathways
The compound’s action on AMPA receptors and PI3Kδ affects several biochemical pathways. AMPA receptor modulation influences glutamatergic neurotransmission, which is involved in learning and memory . Inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway, which is involved in cell proliferation, survival, and metabolism .
Result of Action
The modulation of AMPA receptors and inhibition of PI3Kδ by the compound can lead to various molecular and cellular effects. For instance, AMPA receptor modulation can influence neuronal excitability and synaptic plasticity . PI3Kδ inhibition can affect cell growth and survival .
生化学分析
Biochemical Properties
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to modulate the activity of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . Additionally, it acts as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme that plays a key role in cellular signaling pathways related to growth, proliferation, and survival . The interactions between this compound and these biomolecules are primarily mediated through binding to specific active sites, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound enhances synaptic transmission by modulating AMPA receptors, which can lead to improved cognitive functions . In cancer cells, the inhibition of PI3Kδ by this compound results in reduced cell proliferation and increased apoptosis, thereby exhibiting potential anticancer effects . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse biological activities.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of AMPA receptors and PI3Kδ, leading to their modulation and inhibition, respectively . The binding interactions are facilitated by the unique structural features of this compound, which allow it to fit into the active sites of these biomolecules. Additionally, this compound can induce changes in gene expression by influencing transcription factors and other regulatory proteins, thereby affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy and potency in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced cognitive function and reduced tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The involvement of this compound in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it can accumulate and exert its biological effects. The localization and accumulation of this compound are influenced by its physicochemical properties and interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, thereby affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of 2-aminobenzenesulfonamide derivatives.
Cyclization: The 2-aminobenzenesulfonamide derivatives are then cyclized using trimethyl orthoacetate to form the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core structure.
Bromination: The 3-methyl group is brominated to introduce a reactive site for further functionalization.
Nucleophilic Substitution: The brominated intermediate undergoes nucleophilic substitution with various nucleophiles, such as arylboronic acids, to yield the final this compound derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like arylboronic acids, alkyl halides, and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various aryl or alkyl groups .
科学的研究の応用
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide has a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Lacks the methyl group at the 4-position.
2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide: Similar core structure but different substituents.
Uniqueness
4-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine 1,1-dioxide is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity .
特性
IUPAC Name |
4-methyl-3,4-dihydro-2H-1λ6,2-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-7-6-10-13(11,12)9-5-3-2-4-8(7)9/h2-5,7,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFFXZAFQGWLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNS(=O)(=O)C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![benzyl N-[6-(2-hydroxyethylamino)hexyl]carbamate](/img/structure/B3110402.png)


![N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine](/img/structure/B3110422.png)



![(S)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B3110460.png)



